Cas no 1882955-01-2 (N'-hydroxy-4-methoxypiperidine-4-carboximidamide)

N'-hydroxy-4-methoxypiperidine-4-carboximidamide Chemical and Physical Properties
Names and Identifiers
-
- N'-hydroxy-4-methoxypiperidine-4-carboximidamide
- 4-Piperidinecarboximidamide, N-hydroxy-4-methoxy-
-
- Inchi: 1S/C7H15N3O2/c1-12-7(6(8)10-11)2-4-9-5-3-7/h9,11H,2-5H2,1H3,(H2,8,10)
- InChI Key: CTPUMMWIIMOWKZ-UHFFFAOYSA-N
- SMILES: N1CCC(OC)(C(NO)=N)CC1
Experimental Properties
- Density: 1.32±0.1 g/cm3(Predicted)
- Boiling Point: 281.9±50.0 °C(Predicted)
- pka: 14.94±0.20(Predicted)
N'-hydroxy-4-methoxypiperidine-4-carboximidamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1291169-250mg |
N'-hydroxy-4-methoxypiperidine-4-carboximidamide |
1882955-01-2 | 250mg |
$774.0 | 2023-09-30 | ||
Enamine | EN300-1291169-1.0g |
N'-hydroxy-4-methoxypiperidine-4-carboximidamide |
1882955-01-2 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1291169-10000mg |
N'-hydroxy-4-methoxypiperidine-4-carboximidamide |
1882955-01-2 | 10000mg |
$3622.0 | 2023-09-30 | ||
Enamine | EN300-1291169-500mg |
N'-hydroxy-4-methoxypiperidine-4-carboximidamide |
1882955-01-2 | 500mg |
$809.0 | 2023-09-30 | ||
Enamine | EN300-1291169-50mg |
N'-hydroxy-4-methoxypiperidine-4-carboximidamide |
1882955-01-2 | 50mg |
$707.0 | 2023-09-30 | ||
Enamine | EN300-1291169-2500mg |
N'-hydroxy-4-methoxypiperidine-4-carboximidamide |
1882955-01-2 | 2500mg |
$1650.0 | 2023-09-30 | ||
Enamine | EN300-1291169-5000mg |
N'-hydroxy-4-methoxypiperidine-4-carboximidamide |
1882955-01-2 | 5000mg |
$2443.0 | 2023-09-30 | ||
Enamine | EN300-1291169-100mg |
N'-hydroxy-4-methoxypiperidine-4-carboximidamide |
1882955-01-2 | 100mg |
$741.0 | 2023-09-30 | ||
Enamine | EN300-1291169-1000mg |
N'-hydroxy-4-methoxypiperidine-4-carboximidamide |
1882955-01-2 | 1000mg |
$842.0 | 2023-09-30 |
N'-hydroxy-4-methoxypiperidine-4-carboximidamide Related Literature
-
Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
4. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
Additional information on N'-hydroxy-4-methoxypiperidine-4-carboximidamide
Comprehensive Overview of N'-hydroxy-4-methoxypiperidine-4-carboximidamide (CAS No. 1882955-01-2): Properties, Applications, and Research Insights
N'-hydroxy-4-methoxypiperidine-4-carboximidamide (CAS No. 1882955-01-2) is a specialized organic compound gaining attention in pharmaceutical and biochemical research due to its unique structural features. This compound belongs to the class of hydroxypiperidine derivatives, which are widely explored for their potential in drug discovery and medicinal chemistry. The presence of both hydroxy and methoxy functional groups in its molecular framework enhances its reactivity and binding affinity, making it a valuable intermediate in synthetic pathways.
Recent studies highlight the growing interest in N'-hydroxy-4-methoxypiperidine-4-carboximidamide as a precursor for designing novel enzyme inhibitors and receptor modulators. Researchers are particularly intrigued by its potential role in targeting oxidative stress-related pathways, a hot topic in neurodegenerative disease research. The compound's carboximidamide moiety offers versatile chemical handles for further derivatization, aligning with the demand for customizable scaffolds in high-throughput screening.
From a synthetic chemistry perspective, CAS 1882955-01-2 exemplifies the convergence of piperidine chemistry and bioisosteric replacement strategies. Its balanced lipophilicity and hydrogen-bonding capacity make it suitable for optimizing drug-like properties, addressing frequent search queries about "improving compound bioavailability." Analytical characterization via LC-MS and NMR confirms its high purity (>98%), meeting stringent requirements for preclinical studies.
The pharmaceutical industry's shift toward fragment-based drug design has amplified the relevance of N'-hydroxy-4-methoxypiperidine-4-carboximidamide. Its moderate molecular weight (215.24 g/mol) and rule-of-five compliance position it as an ideal candidate for lead optimization workflows. Computational modeling suggests favorable interactions with metalloenzyme active sites, sparking investigations into antimicrobial applications—a timely focus given global antibiotic resistance concerns.
Environmental and safety profiles of CAS 1882955-01-2 adhere to modern green chemistry principles. Its synthesis typically employs catalytic amidation methods, reducing hazardous waste generation compared to traditional approaches. Stability studies indicate satisfactory shelf life under recommended storage conditions (-20°C in inert atmosphere), addressing common user questions about compound handling protocols.
Emerging applications in proteomics research leverage the compound's ability to form stable complexes with transition metals. This property aligns with trending search terms like "metal-chelating therapeutics," particularly in oncology and inflammation studies. Patent literature reveals innovative formulations combining this molecule with biocompatible polymers for controlled-release systems.
Quality control protocols for N'-hydroxy-4-methoxypiperidine-4-carboximidamide emphasize HPLC-UV purity verification and residual solvent analysis, reflecting industry standards for GMP intermediates. Suppliers frequently highlight batch-to-batch consistency and comprehensive COA documentation—key factors for researchers comparing sourcing options in online databases.
Future research directions may explore the compound's utility in click chemistry applications or as a building block for covalent inhibitor development. Its structural compatibility with bioorthogonal reactions could enable innovative chemical biology tools, answering frequent academic queries about "versatile piperidine derivatives."
1882955-01-2 (N'-hydroxy-4-methoxypiperidine-4-carboximidamide) Related Products
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)


